![molecular formula C22H16N2O3 B2921579 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-78-8](/img/no-structure.png)

9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

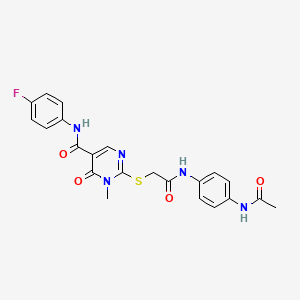

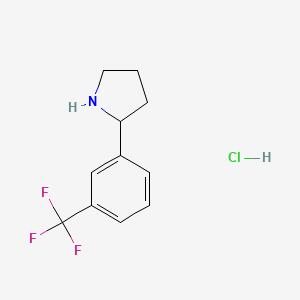

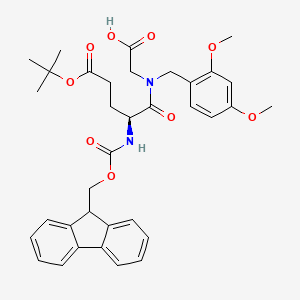

The compound “9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one” is a derivative of chromeno[2,3-d]pyrimidinone . Chromeno[2,3-d]pyrimidinones are a class of compounds that have been synthesized and studied for their potential biological activities .

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidinone derivatives has been achieved through microwave-assisted methods . The procedure is reported to be easy and not time-consuming .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The chromeno[2,3-d]pyrimidinone derivatives have been reported to exhibit antimicrobial properties . This compound, with its specific functional groups, could be explored for its efficacy against various bacterial and fungal strains. Research could focus on determining its minimum inhibitory concentration (MIC) and its mechanism of action against microbial cell walls or DNA synthesis .

Antifungal Applications

Similar to its antimicrobial potential, this compound may also possess antifungal activity . It could be tested against a range of pathogenic fungi, which is crucial given the rising incidence of antifungal resistance. Studies could investigate its use in agriculture to protect crops from fungal infections or in medicine to treat fungal diseases .

Antigenotoxic Properties

Compounds with chromeno[2,3-d]pyrimidinone cores have shown antigenotoxic effects , which means they can potentially protect cells from genetic damage. This property is significant for cancer research, as it could lead to the development of protective agents against mutagens that contribute to cancer .

Synthesis of Bioactive Molecules

The structure of this compound makes it a valuable precursor in the synthesis of more complex bioactive molecules. Its potential applications in medicinal chemistry include the design of new drugs with improved pharmacokinetic and pharmacodynamic profiles. Researchers could explore its incorporation into molecules with anti-inflammatory, analgesic, or antipyretic effects .

Material Science

Beyond its biological applications, this compound could be used in material science. Its aromatic structure and potential for various substitutions make it a candidate for creating novel organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry

In analytical chemistry, this compound could serve as a fluorescent probe due to its chromeno[2,3-d]pyrimidinone moiety, which may exhibit fluorescence. It could be used to detect or quantify biological substances or to study the dynamics of biological systems through fluorescence spectroscopy .

Wirkmechanismus

Target of Action

The primary targets of 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one are bacterial species . The compound has shown potent antibacterial activity against both gram-positive and gram-negative bacterial species .

Biochemical Pathways

The compound affects the biochemical pathways of the bacterial species it targets. The disruption of these pathways leads to the inhibition of bacterial growth and proliferation . The downstream effects include the death of the bacteria and the prevention of infection spread.

Result of Action

The result of the compound’s action is the effective killing of bacterial species, leading to the resolution of bacterial infections. In particular, one derivative, 10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d] pyrimidin-11-imine, has shown greater antibacterial activity against gram-negative bacterial species than ciprofloxacin and amoxicillin .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves the condensation of 2-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by cyclization and oxidation steps to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base using sulfuric acid as a catalyst to form the benzo[5,6]chromeno[2,3-d]pyrimidine intermediate.", "Step 3: Oxidation of the intermediate using hydrogen peroxide to form the final product, 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one." ] } | |

CAS-Nummer |

899217-78-8 |

Produktname |

9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one |

Molekularformel |

C22H16N2O3 |

Molekulargewicht |

356.381 |

IUPAC-Name |

14-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |

InChI |

InChI=1S/C22H16N2O3/c1-26-18-9-5-4-8-15(18)20-23-21(25)17-12-16-14-7-3-2-6-13(14)10-11-19(16)27-22(17)24-20/h2-11H,12H2,1H3,(H,23,24,25) |

InChI-Schlüssel |

XUXUFHSGTLWEFD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2921502.png)

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)

![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)

![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)